molecular formula C10H9ClN2O2 B1388421 ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 800401-62-1

ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No. B1388421
M. Wt: 224.64 g/mol
InChI Key: LMNLVPXIXMUABR-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2 . It has a molecular weight of 224.65 .


Molecular Structure Analysis

The InChI code for ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is 1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-6(12-8)3-4-9(11)13-7/h3-5,12H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antibacterial Activity

Research by Toja et al. (1986) on analogs of ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate found that certain compounds exhibited antibacterial activity in vitro. This study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, highlighting the potential of these compounds in antibacterial applications (Toja et al., 1986).

Synthesis of Insecticides

Lan Zhi-li (2007) discussed the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an intermediate in creating the insecticide chlorantraniliprole. This synthesis from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate demonstrated a promising industrialization route due to its simplicity and cost-effectiveness (Lan Zhi-li, 2007).

Potential Antihypertensive Activity

Kumar and Mashelker (2006) synthesized ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives, which are expected to exhibit antihypertensive activity. This synthesis involved various steps starting from 2, 6-dihyroxy-3-cyano-4-methyl pyridine (Kumar & Mashelker, 2006).

Synthesis of Pesticides

Yeming Ju (2014) described a synthesis method for ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an intermediate in the production of the pesticide chlorantraniliprole. The method offered a 43.1% total yield and featured a simple, solvent-free hydrazinolysis process (Yeming Ju, 2014).

Synthesis of Pyrazolo[3,4-b]pyridines

Lebedˈ et al. (2012) reported that ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate could undergo selective cyclocondensation, leading to the synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. This synthesis is significant for the development of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones (Lebedˈ et al., 2012).

Novel 1,2,4-Triazolo[4,3-a]2H-Pyrano[3,2-e]Pyridine Derivatives

Kumar and Mashelkar (2007) also synthesized new 1, 2, 4-triazoles containing 2H-pyrano[2, 3-b]pyridine moiety. This process involved converting ethyl-5-methyl-6-cyano-7-chloro-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylate into various derivatives, which could have potential applications in various fields (Ν. V. Kumar & U. Mashelkar, 2007).

Phosphine-Catalyzed Synthesis

Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation process to synthesize ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This method demonstrates a novel approach to creating highly functionalized tetrahydropyridines (Zhu et al., 2003).

Safety And Hazards

Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is classified under GHS07. It has hazard statements H302, H315, H319, H320, H335. Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .

properties

IUPAC Name

ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-6(12-8)3-4-9(11)13-7/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNLVPXIXMUABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670388
Record name Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

CAS RN

800401-62-1
Record name Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-(2-chloro-5-nitropyridin-6-yl)-2-oxopropionic acid ethyl ester (Preparation 4, 1.53 g, 5.6 mmol) in THF (65 mL) and ethanol (30 mL) was added saturated aqueous ammonium chloride solution (30 mL) and the suspension was vigorously stirred at rt. Iron powder (1.95 g, 34.8 mmol) was added portionwise and the mixture was heated under reflux for 2 h then allowed to cool prior to filtration through a celite plug, and washed through with warm THF. The mixture was concentrated under reduced pressure to give an aqueous suspension, which was filtered through a sinter, washing with water. The wet solid was washed with methanol and dried. The residue was adsorbed onto silica gel and purified via flash chromatography eluting with ethyl acetate/hexane (1:19) to give the title compound as a white solid. δH (CD3OD): 1.42 (3H, t, 7.03 Hz), 4.42 (2H, q, 7.32 Hz), 7.15 (1H, s), 7.30 (1H, d, 8.79 Hz), 7.89 (1H, d, 8.35 Hz); m/z (ES+)=225.03 [M+H]+; RT=3.32 min.
Name
3-(2-chloro-5-nitropyridin-6-yl)-2-oxopropionic acid ethyl ester
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.95 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BVVS Kumar, SP Douglas, J Sandhya, LK Reddy… - Chemical Data …, 2023 - Elsevier
A new library of 1,3,4-oxadiazole linked azaindole derivatives (11a-j) and their structures confirmed by spectroscopic techniques. Further, compounds were investigated for their …
Number of citations: 1 www.sciencedirect.com

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